Jak-IN-19 is classified as a dual inhibitor due to its ability to inhibit both JAK1/2 and HDAC activities. It was developed through a rational design approach that integrated various pharmacophores into a single molecular structure, enhancing its biological efficacy. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating significant activity with IC50 values in the submicromolar range against MDA-MB-231 and RPMI-8226 cells .
The synthesis of Jak-IN-19 involves multiple steps, primarily utilizing the Suzuki coupling reaction to form key intermediates. The process can be summarized as follows:
This multi-step synthesis allows for precise control over the molecular structure, optimizing the compound's inhibitory properties.
Jak-IN-19 features a complex molecular structure characterized by a triazolopyridine core linked to a hydroxamic acid moiety. This configuration is essential for its interaction with target proteins. The molecular formula and weight are critical for understanding its pharmacokinetic properties, although specific numerical data were not provided in the sources.
Docking studies have indicated that Jak-IN-19 fits well into the active sites of both JAK and HDAC proteins, forming critical hydrogen bonds and hydrophobic interactions that enhance its binding affinity .
Jak-IN-19 undergoes various chemical reactions as part of its synthesis and biological activity:
The mechanism of action for Jak-IN-19 primarily revolves around its inhibition of JAK1 and JAK2 enzymes:
The compound's ability to inhibit HDAC further enhances its therapeutic potential by promoting acetylation of histones, leading to altered gene expression profiles favoring apoptosis in cancer cells.
While specific physical properties such as melting point or solubility were not detailed in the sources, general characteristics can be inferred based on similar compounds:
Chemical properties include its reactivity with biological targets within cellular environments, contributing to its efficacy as an anticancer agent.
Jak-IN-19 has significant potential applications in scientific research and clinical settings:
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2